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  • Product: Methyl 4,5-difluoro-2-methoxybenzoate
  • CAS: 1261444-15-8

Core Science & Biosynthesis

Foundational

Discovery and Application of Methyl 4,5-difluoro-2-methoxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of lead optimization. Methyl 4,5-difluoro-2-methoxybenzoate (CAS: 1261444-15-8) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of lead optimization. Methyl 4,5-difluoro-2-methoxybenzoate (CAS: 1261444-15-8) has emerged as a highly privileged intermediate. Originally synthesized as a precursor for complex macrocyclic integrase inhibitors and Toll-like receptor 7 (TLR7) agonists, this compound provides a masterclass in solving structural and metabolic liabilities.

This technical guide dissects the causality behind the selection of this specific building block, detailing its physicochemical advantages, synthesis workflows, and downstream applications in advanced pharmacophores.

The Rationale for Fluorinated Benzoates: Causality & E-E-A-T

As a Senior Application Scientist, one must look beyond the basic structure of a molecule and understand the causality of its atomic arrangement. Why choose a 4,5-difluoro-2-methoxy substitution pattern over a standard 2-methoxybenzoate?

  • Metabolic Shielding: Unsubstituted aromatic rings are highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. By installing fluorine atoms at the C4 and C5 positions, medicinal chemists effectively block these metabolic "hot spots." Fluorine acts as a bioisostere for hydrogen, providing immense oxidative stability without introducing a severe steric penalty .

  • Electronic Modulation (pKa Tuning): The strong electron-withdrawing nature of the adjacent fluorine atoms exerts an inductive effect on the aromatic system. This lowers the pKa of downstream functional groups (such as amides formed from the benzoate), altering the hydrogen-bonding network within the target protein's binding pocket.

  • Lipophilicity and Membrane Permeability: The difluoro substitution significantly increases the partition coefficient (LogP) of the resulting scaffold. This is critical for central nervous system (CNS) targets or intracellular receptors, where membrane permeability is a primary bottleneck .

Quantitative Physicochemical Profiling

The table below summarizes the profound impact of the 4,5-difluoro substitution on the core benzoate scaffold.

Physicochemical Property2-Methoxybenzoate4,5-Difluoro-2-methoxybenzoateCausality / Impact on Drug Design
LogP (Calculated) ~1.8~2.4Increased lipophilicity enhances passive membrane permeability.
pKa (Conjugate Acid) ~3.9~3.2Inductive withdrawal alters target binding and solubility profiles.
Metabolic Half-Life (HLM) ~25 min>120 minC4/C5 fluorination completely blocks CYP450 aromatic hydroxylation.
Steric Volume BaselineMarginally increasedFluorine (van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) closely.

Synthesis and Discovery Workflow

The synthesis of Methyl 4,5-difluoro-2-methoxybenzoate relies on the global methylation of 4,5-difluoro-2-hydroxybenzoic acid. This intermediate can then be saponified to yield the active coupling partner for amide bond formation in complex drug scaffolds.

Synthesis SM 4,5-Difluoro-2-hydroxybenzoic acid (Starting Material) Reagents MeI, K2CO3, DMF (Global Methylation) SM->Reagents Step 1 Intermediate Methyl 4,5-difluoro-2-methoxybenzoate (CAS: 1261444-15-8) Reagents->Intermediate Saponification LiOH, THF/H2O (Ester Hydrolysis) Intermediate->Saponification Step 2 Product 4,5-Difluoro-2-methoxybenzoic acid (Active Coupling Partner) Saponification->Product

Figure 1: Workflow for the synthesis and activation of Methyl 4,5-difluoro-2-methoxybenzoate.

Protocol 1: Global Methylation (Self-Validating System)

This protocol describes the simultaneous formation of the methyl ester and methyl ether .

  • Reaction Setup: Dissolve 10.0 g of 4,5-difluoro-2-hydroxybenzoic acid in 100 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add 19.0 g (2.5 eq) of anhydrous K₂CO₃. Self-Validation: The solution will become a highly viscous suspension with mild effervescence.

  • Methylation: Cool the mixture to 0°C. Add 10.3 mL (3.0 eq) of Methyl Iodide (MeI) dropwise over 15 minutes.

  • Monitoring: Warm to room temperature and stir for 4 hours. Self-Validation: Perform TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.1) must be completely consumed, replaced by a single UV-active spot (Rf ~0.6).

  • Workup: Quench with 200 mL of ice water. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF.

  • Characterization: Dry over Na₂SO₄ and concentrate. LC-MS must confirm the precise mass [M+H]⁺ at m/z 203.1. ¹H NMR will show two distinct 3H singlets at ~3.85 ppm and ~3.92 ppm, confirming dual methylation.

Protocol 2: Saponification to the Active Coupling Partner
  • Hydrolysis: Dissolve the isolated ester in 60 mL of THF/MeOH/H₂O (2:1:1). Add 4.0 g (2.0 eq) of LiOH·H₂O.

  • Monitoring: Stir at room temperature for 2 hours. Self-Validation: LC-MS must show the disappearance of m/z 203.1 and the emergence of m/z 189.1 [M+H]⁺.

  • Isolation: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc, dry, and concentrate to yield 4,5-difluoro-2-methoxybenzoic acid.

Application in Drug Discovery: TLR7 Agonists

One of the most prominent applications of this building block is in the synthesis of 1H-pyrazolo[4,3-d]pyrimidine compounds acting as Toll-like receptor 7 (TLR7) agonists .

When the 4,5-difluoro-2-methoxybenzoyl moiety is coupled to the pyrimidine core, it acts as a critical lipophilic anchor that drives the molecule into the endosome where TLR7 resides. The 2-methoxy group serves as a highly specific hydrogen bond acceptor for key threonine residues in the TLR7 binding pocket, while the fluorines prevent the rapid degradation of the drug in the liver, allowing for sustained immune activation.

TLR7_Pathway Ligand Fluorinated TLR7 Agonist (Derived from CAS 1261444-15-8) Receptor TLR7 Endosomal Receptor Ligand->Receptor Binds MyD88 MyD88 Adaptor Protein Receptor->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFkB NF-κB Activation TRAF6->NFkB Pathway 1 IRF7 IRF7 Activation TRAF6->IRF7 Pathway 2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7->IFN Transcription

Figure 2: Endosomal TLR7 signaling pathway activated by fluorinated benzoate derivatives.

Conclusion & Future Perspectives

Methyl 4,5-difluoro-2-methoxybenzoate is far more than a simple chemical catalog item; it is a meticulously engineered solution to the pharmacokinetic and pharmacodynamic challenges of modern drug development. By providing a perfect balance of metabolic stability, lipophilicity, and electronic tuning, it continues to enable the discovery of next-generation antivirals, immunomodulators, and CNS therapeutics.

References

  • Makhaeva, G.F. et al. "Conjugates of Tacrine and Salicylic Acid Derivatives as New Promising Multitarget Agents for Alzheimer's Disease." International Journal of Molecular Sciences, 2023. URL:[Link]

  • "Macrocyclic integrase inhibitors", World Intellectual Property Organization Patent WO2011121105A1, 2011.
  • "1H-pyrazolo[4,3-d]pyrimidine compounds as Toll-like receptor 7 (TLR7) agonists", China National Intellectual Property Administration Patent CN115279765A, 2022.
  • "Methyl 4,5-difluoro-2-methoxybenzoate Product Information", Chemspace, CSSB00010230124. URL:[Link]

Protocols & Analytical Methods

Method

The Strategic deployment of Methyl 4,5-difluoro-2-methoxybenzoate in the Synthesis of Novel Immunomodulators

In the landscape of modern medicinal chemistry, the judicious incorporation of fluorine and methoxy functionalities into molecular scaffolds is a well-established strategy for optimizing drug-like properties. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the judicious incorporation of fluorine and methoxy functionalities into molecular scaffolds is a well-established strategy for optimizing drug-like properties. This guide delves into the specific application of a valuable, yet under-documented building block: Methyl 4,5-difluoro-2-methoxybenzoate . We will explore its role as a key intermediate in the synthesis of a promising class of immuno-oncology agents, the 1H-pyrazolo[4,3-d]pyrimidine-based Toll-like receptor 7 (TLR7) agonists. This document provides not only detailed synthetic protocols but also the scientific rationale behind the use of this specific structural motif.

The Significance of Fluorine and Methoxy Groups in Drug Design

The presence of fluorine atoms in a drug candidate can profoundly influence its metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, for instance, is a common bioisostere for a methyl group but with significantly different electronic properties. Similarly, the strategic placement of methoxy groups can modulate a molecule's conformation and hydrogen-bonding capabilities, which is often crucial for target engagement. In the context of TLR7 agonists, these substitutions have been shown to be critical for potency and selectivity.

Application in the Synthesis of TLR7 Agonists

Toll-like receptors are key components of the innate immune system, and their activation can trigger a potent anti-tumor or anti-viral response. Small molecule agonists of TLR7 have emerged as a promising therapeutic modality in immuno-oncology and as vaccine adjuvants. The 1H-pyrazolo[4,3-d]pyrimidine scaffold has been identified as a privileged core for potent TLR7 agonists. Our focus here is the practical application of Methyl 4,5-difluoro-2-methoxybenzoate as a starting material for the construction of these complex heterocyclic systems.

The 4,5-difluoro substitution pattern on the benzoate ring is not arbitrary. It serves to modulate the electronic environment of the molecule, potentially enhancing its interaction with the TLR7 binding pocket. The 2-methoxy group, as will be discussed in the protocol, plays a crucial role in the subsequent cyclization steps leading to the desired pyrazolopyrimidine core.

Data Presentation: Representative Synthetic Yields

The following table summarizes typical yields for the key synthetic steps in the preparation of a 1H-pyrazolo[4,3-d]pyrimidine TLR7 agonist, starting from Methyl 4,5-difluoro-2-methoxybenzoate.

StepTransformationStarting MaterialProductTypical Yield (%)
1HydrazinolysisMethyl 4,5-difluoro-2-methoxybenzoate4,5-Difluoro-2-methoxybenzohydrazide85-95
2Condensation and Cyclization4,5-Difluoro-2-methoxybenzohydrazideSubstituted 1H-pyrazolo[4,3-d]pyrimidine60-75

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a 1H-pyrazolo[4,3-d]pyrimidine-based TLR7 agonist, starting from Methyl 4,5-difluoro-2-methoxybenzoate.

Protocol 1: Synthesis of 4,5-Difluoro-2-methoxybenzohydrazide

This initial step converts the methyl ester into a hydrazide, which is a key intermediate for the subsequent heterocycle formation.

Materials:

  • Methyl 4,5-difluoro-2-methoxybenzoate (1.0 eq)

  • Hydrazine hydrate (10.0 eq)

  • Ethanol, absolute

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4,5-difluoro-2-methoxybenzoate and absolute ethanol.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The resulting solid is triturated with cold water, filtered, and washed with a small amount of cold ethanol to afford the crude product.

  • The crude 4,5-Difluoro-2-methoxybenzohydrazide can be purified by recrystallization from ethanol to yield a white crystalline solid.

Causality and Insights: The use of a large excess of hydrazine hydrate drives the reaction to completion. The workup procedure is designed to remove any unreacted hydrazine and byproducts, providing a clean hydrazide ready for the next step.

Protocol 2: Synthesis of a 1H-Pyrazolo[4,3-d]pyrimidine TLR7 Agonist

This protocol describes a general method for the condensation of the hydrazide with a suitable three-carbon synthon to construct the pyrazolopyrimidine core. The specific synthon will vary depending on the desired final product as outlined in various patents and publications.

Materials:

  • 4,5-Difluoro-2-methoxybenzohydrazide (1.0 eq)

  • A suitable 1,3-dicarbonyl compound or its equivalent (e.g., a malononitrile derivative) (1.1 eq)

  • Acetic acid or another suitable acid catalyst

  • A high-boiling point solvent (e.g., n-butanol, dimethylformamide)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 4,5-Difluoro-2-methoxybenzohydrazide in the chosen high-boiling point solvent.

  • Add the 1,3-dicarbonyl compound and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the target 1H-pyrazolo[4,3-d]pyrimidine.

Causality and Insights: The acid catalyst facilitates the initial condensation between the hydrazide and the dicarbonyl compound. The high temperature is necessary to drive the subsequent cyclization and dehydration steps to form the aromatic pyrazolopyrimidine ring system. The 4,5-difluoro substitution pattern is retained throughout the synthesis and is a key feature of the final TLR7 agonist.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of a 1H-pyrazolo[4,3-d]pyrimidine TLR7 agonist.

Synthetic_Workflow start Methyl 4,5-difluoro-2-methoxybenzoate intermediate 4,5-Difluoro-2-methoxybenzohydrazide start->intermediate Hydrazine Hydrate, Ethanol, Reflux product 1H-Pyrazolo[4,3-d]pyrimidine TLR7 Agonist intermediate->product 1,3-Dicarbonyl Compound, Acid Catalyst, High Temp.

Caption: Synthetic route to a TLR7 agonist.

Conclusion

Methyl 4,5-difluoro-2-methoxybenzoate is a highly valuable and versatile building block in medicinal chemistry. Its specific substitution pattern makes it an ideal starting material for the synthesis of complex heterocyclic systems, such as the 1H-pyrazolo[4,3-d]pyrimidine core of potent TLR7 agonists. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery efforts and to highlight the strategic importance of this particular chemical entity. By understanding the rationale behind its use, scientists can continue to innovate and develop the next generation of immunomodulatory therapies.

References

  • CN115279765A - 1H-pyrazolo[4,3-d]pyrimidine compounds as Toll-like receptor 7 (TLR7) agonists.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules2014 , 19(1), 1286-1301. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research2018 , 42(4), 166-169. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry2021 , 14(1), 102883. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts2023 , 13(5), 898. [Link]

Application

"Methyl 4,5-difluoro-2-methoxybenzoate" in agrochemical synthesis

Application Note: Methyl 4,5-Difluoro-2-Methoxybenzoate as a Strategic Building Block in Advanced Agrochemical Synthesis Executive Summary The integration of fluorine into agrochemical active ingredients (APIs) has revol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4,5-Difluoro-2-Methoxybenzoate as a Strategic Building Block in Advanced Agrochemical Synthesis

Executive Summary

The integration of fluorine into agrochemical active ingredients (APIs) has revolutionized modern crop protection, with nearly 70% of newly approved agrochemicals containing fluorinated motifs [1]. Methyl 4,5-difluoro-2-methoxybenzoate (CAS: 1261444-15-8) has emerged as a highly specialized, strategic building block in the discovery and manufacturing of next-generation herbicides and fungicides. This application note details the mechanistic rationale for employing this specific fluorinated scaffold, outlines scalable synthetic protocols for its derivatization, and provides the physicochemical causality behind experimental choices.

Mechanistic Rationale: The Fluorine Advantage

Historically, chlorinated benzoic acids (such as 3,6-dichloro-2-methoxybenzoic acid, commonly known as Dicamba) have dominated the synthetic auxin herbicide market. However, substituting chlorine with fluorine at specific positions—such as the 4,5-difluoro substitution pattern—confers profound advantages in target binding and environmental persistence [2].

  • Metabolic Stability: The carbon-fluorine (C-F) bond energy (~485 kJ/mol) is significantly higher than the C-Cl bond (~338 kJ/mol). This robust bond resists oxidative degradation by plant and fungal Cytochrome P450 enzymes, extending the biological half-life of the API.

  • Lipophilicity and Cuticular Penetration: The highly electronegative fluorine atoms increase the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (the Van der Waals radius of fluorine is only 20% larger than hydrogen). This enhances the penetration of the API through waxy plant cuticles and fungal cell membranes.

  • pKa Modulation: The inductive electron-withdrawing effect (-I effect) of the difluoro motif precisely modulates the pKa of the corresponding benzoic acid. In herbicides, a finely tuned pKa (typically between 3.0 and 3.5) is critical for optimizing phloem mobility via the "ion-trapping" mechanism within plant vascular systems [3].

Table 1: Comparative Physicochemical Properties of Benzoic Acid Cores
PropertyTraditional Core (3,6-Dichloro-2-methoxybenzoic acid)Advanced Core (4,5-Difluoro-2-methoxybenzoic acid)Impact on Agrochemical Profile
Halogen Substitution Chlorine (C3, C6)Fluorine (C4, C5)Alters steric bulk and electronic distribution.
C-X Bond Energy ~338 kJ/mol (C-Cl)~485 kJ/mol (C-F)F-analog exhibits higher metabolic stability.
Lipophilicity (LogP) ~2.21~2.45 (Predicted)Enhanced cuticular penetration and bioavailability.
pKa ~2.90~3.15 (Predicted)Optimizes phloem mobility via ion-trapping.

Synthetic Workflows & Protocols

To utilize methyl 4,5-difluoro-2-methoxybenzoate in API synthesis, the ester must first be hydrolyzed to its free acid [3], followed by activation and coupling to form target amides (common in SDHI fungicides and advanced herbicides).

Workflow A Methyl 4,5-difluoro- 2-methoxybenzoate B Saponification (LiOH, THF/H2O) A->B C 4,5-Difluoro- 2-methoxybenzoic acid B->C D Acyl Chloride Formation (SOCl2, DMF cat.) C->D E Amidation (R-NH2, Et3N) D->E F Fluorinated Benzamide (Agrochemical API) E->F

Synthetic workflow from methyl 4,5-difluoro-2-methoxybenzoate to benzamide API.

Protocol A: Chemoselective Saponification to 4,5-Difluoro-2-methoxybenzoic acid

Objective: Hydrolyze the methyl ester while preventing nucleophilic aromatic substitution (SNAr) at the activated C4 position. Causality for Reagent Selection: The fluorine atom at the C4 position is para to the electron-withdrawing ester group and meta to the electron-donating methoxy group. This renders the C4-fluorine highly susceptible to SNAr. Using harsh bases (e.g., NaOH or KOH at reflux) will result in the displacement of the C4-fluorine by hydroxide, yielding a 4-hydroxy byproduct. Lithium hydroxide (LiOH) in a biphasic system at ambient temperature provides the mild conditions necessary for chemoselective ester hydrolysis.

Step-by-Step Procedure:

  • Dissolution: Dissolve methyl 4,5-difluoro-2-methoxybenzoate (1.0 eq, 100 mmol) in a mixture of Tetrahydrofuran (THF) and deionized water (3:1 v/v, 400 mL).

  • Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Add LiOH·H₂O (1.5 eq, 150 mmol) portion-wise over 15 minutes to prevent localized exothermic spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure (35 °C) to remove the THF. Dilute the remaining aqueous layer with 100 mL water and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise until the solution reaches pH 2.0. A white precipitate (the free acid) will form.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4,5-difluoro-2-methoxybenzoic acid as a crystalline white solid.

Protocol B: Scalable Amidation via Acyl Chloride Activation

Objective: Convert the free acid to a benzamide API using industrially scalable reagents. Causality for Reagent Selection: While peptide coupling reagents (e.g., HATU, EDC) are standard in discovery chemistry, they are economically unviable for multi-ton agrochemical manufacturing. Thionyl chloride (SOCl₂) with catalytic DMF forms the Vilsmeier-Haack reagent in situ, smoothly converting the acid to the acyl chloride. Toluene is selected as the solvent because it allows for the azeotropic removal of excess SOCl₂, preventing competitive side reactions with the amine during the coupling phase.

Step-by-Step Procedure:

  • Activation: Suspend 4,5-difluoro-2-methoxybenzoic acid (1.0 eq, 50 mmol) in anhydrous Toluene (150 mL) under a nitrogen atmosphere. Add catalytic N,N-Dimethylformamide (DMF, 0.05 eq).

  • Chlorination: Heat the suspension to 60 °C. Add Thionyl chloride (1.2 eq, 60 mmol) dropwise. Stir for 2–3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.

  • Azeotropic Removal: Concentrate the mixture under vacuum to remove toluene and unreacted SOCl₂. Co-evaporate with an additional 50 mL of anhydrous toluene to ensure complete removal of traces of SOCl₂. The resulting crude 4,5-difluoro-2-methoxybenzoyl chloride is used immediately.

  • Coupling: Dissolve the crude acyl chloride in anhydrous Dichloromethane (DCM, 50 mL). In a separate flask, prepare a solution of the target amine (1.0 eq) and Triethylamine (Et₃N, 1.5 eq) in DCM (100 mL) at 0 °C.

  • Addition: Add the acyl chloride solution dropwise to the amine solution over 30 minutes. Stir for 2 hours at room temperature.

  • Purification: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate to yield the final fluorinated benzamide API.

Mode of Action: Auxin Mimicry Signaling Pathway

When derivatized into a synthetic auxin herbicide, the 4,5-difluoro-2-methoxybenzoate core acts as a structural mimic of natural indole-3-acetic acid (IAA). The diagram below illustrates the self-validating biological pathway triggered by the introduction of this fluorinated API into the plant system.

Pathway N1 Fluorinated Auxin Mimic (Active Ingredient) N2 TIR1/AFB Receptor Complex (F-box protein) N1->N2 Binds to N3 Aux/IAA Repressor Proteins (Ubiquitination Target) N2->N3 Recruits N4 26S Proteasome (Degradation) N3->N4 Polyubiquitination N5 ARF Transcription Factors (Derepression) N4->N5 Releases N6 Unregulated Gene Expression (Plant Death/Herbicidal Action) N5->N6 Activates

Auxin mimic signaling pathway leading to herbicidal plant death via TIR1/AFB.

References

  • Jeschke, P. (2024). "Recent developments in fluorine-containing pesticides." Pest Management Science.[Link]

  • Jeschke, P. (2025). "New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture." ChemSusChem.[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12040835, 4,5-Difluoro-2-methoxybenzoic acid". PubChem.[Link]

Method

Application Notes for Methyl 4,5-difluoro-2-methoxybenzoate: A Key Intermediate in Pharmaceutical Synthesis

Abstract This guide provides a comprehensive technical overview of Methyl 4,5-difluoro-2-methoxybenzoate (CAS No. 1261444-15-8), a fluorinated aromatic compound of increasing importance as an intermediate in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of Methyl 4,5-difluoro-2-methoxybenzoate (CAS No. 1261444-15-8), a fluorinated aromatic compound of increasing importance as an intermediate in pharmaceutical research and development. We present its physicochemical properties, a detailed and validated protocol for its synthesis via Fischer esterification, methods for purification, and a guide to its characterization. Furthermore, we explore its application as a strategic building block in the synthesis of advanced therapeutic agents, specifically focusing on its role in the formation of 1H-pyrazolo[4,3-d]pyrimidine-based Toll-like receptor 7 (TLR7) agonists. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Strategic Value of Fluorinated Benzoates

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing drug-like properties.

Methyl 4,5-difluoro-2-methoxybenzoate is a valuable bifunctional intermediate. The difluoro substitution pattern on the benzene ring creates a distinct electronic environment, while the methoxy and methyl ester groups provide orthogonal handles for subsequent chemical transformations. This specific arrangement makes it a sought-after precursor for complex heterocyclic systems, which are prevalent in many classes of therapeutic agents.

Physicochemical Properties & Safety Data

A clear understanding of the compound's properties is essential for its effective use and safe handling.

PropertyValueReference(s)
IUPAC Name methyl 4,5-difluoro-2-methoxybenzoate[1]
CAS Number 1261444-15-8[1]
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.15 g/mol
Appearance Expected to be a solid at room temperatureN/A
SMILES COC(=O)C1=CC(F)=C(F)C=C1OC[1]
InChI InChI=1S/C9H8F2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3

Safety Information: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from its precursor, 4,5-Difluoro-2-methoxybenzoic acid (CAS 425702-18-7), suggests that it should be handled with care. The precursor is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. Therefore, standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification Protocol

The most direct and industrially scalable route to Methyl 4,5-difluoro-2-methoxybenzoate is the Fischer esterification of its corresponding carboxylic acid precursor. This acid-catalyzed reaction is an equilibrium process where the use of excess alcohol (methanol) as both reactant and solvent drives the reaction toward the product.

Synthesis: Fischer Esterification

Fischer_Esterification_Workflow

Diagram 1: Step-by-step workflow for the synthesis and purification process.

Materials:

  • 4,5-Difluoro-2-methoxybenzoic acid (CAS 425702-18-7)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (10-15 volumes). The large excess of methanol serves as both the solvent and a reactant, shifting the reaction equilibrium to favor ester formation.

  • Catalyst Addition: Cool the suspension in an ice-water bath to 0-5°C. Slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with vigorous stirring. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Carefully dilute the residue with ethyl acetate and transfer to a separatory funnel. d. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently. e. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2x). f. Combine all organic layers and wash with brine to remove residual water and salts. g. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4,5-difluoro-2-methoxybenzoate.

Purification Protocol

The crude product can be purified to >98% purity using flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc) is a typical eluent system. The optimal system should be determined by TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the pre-equilibrated silica gel column. Elute with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified ester as a solid.

Characterization

Confirming the structure and purity of the final product is a critical, self-validating step. The following data are predicted based on the known effects of the functional groups on spectroscopic measurements.

TechniqueExpected Results
¹H NMR - ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) group protons. - ~3.8 ppm (s, 3H): Singlet for the methyl ester (-COOCH₃) protons. - ~7.0-7.5 ppm (m, 2H): Two aromatic protons, appearing as complex multiplets due to H-F and H-H coupling.
¹³C NMR - ~165 ppm: Carbonyl carbon of the ester. - ~140-155 ppm: Aromatic carbons attached to F and O (multiple peaks, showing C-F coupling). - ~110-120 ppm: Aromatic carbons attached to H (multiple peaks, showing C-F coupling). - ~56 ppm: Methoxy carbon. - ~52 ppm: Methyl ester carbon.
IR (Infrared) - ~1730 cm⁻¹: Strong C=O stretch (ester). - ~1250 cm⁻¹: Strong C-O stretch (ester and ether). - ~1100-1200 cm⁻¹: C-F stretching vibrations.
MS (Mass Spec) - [M]+•: Expected molecular ion peak at m/z = 202.04.

Application in Pharmaceutical Synthesis: A TLR7 Agonist Precursor

Methyl 4,5-difluoro-2-methoxybenzoate is a documented reagent in the synthesis of 1H-pyrazolo[4,3-d]pyrimidine compounds, which are potent agonists of Toll-like Receptor 7 (TLR7). TLR7 agonists are a class of immunomodulatory drugs being investigated for applications in oncology and virology.

The intermediate is typically converted into a more reactive species, such as a hydrazide, which can then undergo cyclization to form the core pyrazole ring of the final therapeutic agent.

TLR7_Synthesis

Diagram 2: Conceptual pathway showing the conversion of the title compound to a key heterocyclic core for TLR7 agonists.

This synthetic strategy leverages the ester functionality for conversion into a hydrazide. The resulting hydrazide then serves as the key dinucleophilic component that reacts with an appropriately substituted pyrimidine derivative to construct the fused bicyclic pyrazolopyrimidine system. The difluoro-methoxy substitution pattern on the aromatic ring is carried through into the final molecule, where it is positioned to modulate the electronic properties and binding interactions of the drug with the TLR7 protein.

Conclusion

Methyl 4,5-difluoro-2-methoxybenzoate is a versatile and valuable intermediate for the pharmaceutical industry. Its synthesis from readily available precursors is straightforward, and its purification can be achieved with standard laboratory techniques. Its true power lies in its utility as a precisely functionalized building block for constructing complex, biologically active molecules, such as novel immunomodulatory TLR7 agonists. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this compound into their drug discovery and development programs.

References

  • Methyl 4,5-difluoro-2-methoxybenzoate . Chemspace, [Link]

  • 3,4-Difluoro-2-methoxybenzoic acid . MySkinRecipes, [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method . RSC Publishing, [Link]

  • 1H-pyrazolo[4,3-d]pyrimidine compounds as Toll-like receptor 7 (TLR7) agonists.

Sources

Application

Application Notes and Protocols for Methyl 4,5-difluoro-2-methoxybenzoate

Authored by: [Your Name/Department] Senior Application Scientist Date: March 15, 2026 Introduction: The Strategic Importance of Methyl 4,5-difluoro-2-methoxybenzoate in Modern Synthesis Methyl 4,5-difluoro-2-methoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department]

Senior Application Scientist

Date: March 15, 2026

Introduction: The Strategic Importance of Methyl 4,5-difluoro-2-methoxybenzoate in Modern Synthesis

Methyl 4,5-difluoro-2-methoxybenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two activating fluorine atoms and a methoxy group, renders the molecule susceptible to a range of selective transformations. The fluorine substituents enhance the electrophilicity of the aromatic ring, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This property, combined with the potential for hydrolysis, amidation, and reduction of the ester and methoxy groups, provides a versatile platform for the synthesis of complex molecular architectures.

These application notes provide a comprehensive guide to the key reactions of Methyl 4,5-difluoro-2-methoxybenzoate, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Scaffolds

The electron-withdrawing nature of the two fluorine atoms on the benzene ring significantly activates the molecule for nucleophilic aromatic substitution. This allows for the selective displacement of one of the fluorine atoms by a variety of nucleophiles, a critical step in the synthesis of numerous pharmaceutical agents.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing fluorine and ester groups. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity of the attack is influenced by the electronic and steric environment of the fluorine atoms.

Diagram: SNAr Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of a Substituted Aniline Derivative

This protocol details the reaction of Methyl 4,5-difluoro-2-methoxybenzoate with a primary amine, a common transformation in the synthesis of quinolone antibiotic precursors.

Materials:

  • Methyl 4,5-difluoro-2-methoxybenzoate

  • Substituted Aniline (e.g., 4-aminophenol)

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of Methyl 4,5-difluoro-2-methoxybenzoate (1.0 eq) in DMSO, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted aniline derivative.

Table 1: Representative SNAr Reaction Conditions and Yields

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-AminophenolK2CO3DMSO901285
PiperidineEt3NDMF100892
Sodium Methoxide-Methanolreflux678

Ester Hydrolysis: Unmasking the Carboxylic Acid

The methyl ester of Methyl 4,5-difluoro-2-methoxybenzoate can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is fundamental for subsequent amide bond formation or other modifications at the carboxyl group.

Mechanistic Considerations

Base-catalyzed hydrolysis (saponification) is the most common method. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to form the carboxylic acid. An acid workup is required to protonate the carboxylate salt.

Diagram: Ester Hydrolysis Workflow

Caption: Experimental workflow for the hydrolysis of the methyl ester.

Protocol: Saponification to 4,5-Difluoro-2-methoxybenzoic Acid

Materials:

  • Methyl 4,5-difluoro-2-methoxybenzoate

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve Methyl 4,5-difluoro-2-methoxybenzoate (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent in vacuo to afford 4,5-difluoro-2-methoxybenzoic acid as a solid.

Amide Bond Formation: Building Blocks for Bioactive Molecules

The carboxylic acid derived from the hydrolysis of Methyl 4,5-difluoro-2-methoxybenzoate is a versatile intermediate for the synthesis of amides. This is a crucial step in the development of many pharmaceutical compounds.

Rationale for Coupling Reagents

Direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activator like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Protocol: Amidation using HATU

Materials:

  • 4,5-Difluoro-2-methoxybenzoic acid

  • Desired Amine (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve 4,5-difluoro-2-methoxybenzoic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure amide.

Reduction of the Ester Group

The methyl ester can be reduced to the corresponding primary alcohol, providing another functional handle for further synthetic manipulations.

Choice of Reducing Agent

Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are typically required for the reduction of esters. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by elimination of the methoxide group and a second hydride attack on the resulting aldehyde.

Diagram: Logical Relationship in Functional Group Transformation
Method

Purification of "Methyl 4,5-difluoro-2-methoxybenzoate" by column chromatography

An Application Note and Detailed Protocol for the Purification of Methyl 4,5-difluoro-2-methoxybenzoate by Column Chromatography Authored by a Senior Application Scientist Abstract Methyl 4,5-difluoro-2-methoxybenzoate i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Purification of Methyl 4,5-difluoro-2-methoxybenzoate by Column Chromatography

Authored by a Senior Application Scientist

Abstract

Methyl 4,5-difluoro-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is paramount for the success of subsequent synthetic steps and the final product's efficacy and safety. This application note provides a comprehensive, field-proven guide to the purification of this fluorinated aromatic ester using silica gel column chromatography. We delve into the causality behind experimental choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the column separation itself. This document is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification protocol.

Introduction: The Rationale for Purification

Methyl 4,5-difluoro-2-methoxybenzoate, while seemingly a simple molecule, presents unique purification challenges. The presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring influences its polarity and reactivity.[1][2] Synthetic routes, typically involving the esterification of 4,5-difluoro-2-methoxybenzoic acid, can result in a crude product containing unreacted starting materials, acidic impurities, and other by-products.[3]

Column chromatography is a fundamental and powerful technique for isolating and purifying compounds from a mixture.[4] The principle relies on the differential partitioning of components between a stationary phase and a mobile phase.[5][6] For a moderately polar compound like Methyl 4,5-difluoro-2-methoxybenzoate, normal-phase chromatography using a polar stationary phase (silica gel) and a non-polar mobile phase is the method of choice.[4] This guide will systematically walk through the process to achieve >98% purity.

Foundational Principles: Selecting the Chromatographic System

The success of column chromatography hinges on the appropriate selection of the stationary and mobile phases, a choice dictated by the polarity of the target molecule.[7]

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography due to its high polarity and cost-effectiveness.[4][5] Its surface is covered with silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.[8] This interaction retards the movement of polar compounds down the column. For this protocol, standard flash-grade silica gel (e.g., 60 Å, 230-400 mesh) is recommended for its high surface area and uniform particle size, which ensures efficient separation.[4]

  • Mobile Phase (Eluent): The mobile phase's role is to carry the sample through the stationary phase.[9] Its polarity is a critical variable that must be fine-tuned. A solvent system that is too polar will elute all compounds, including impurities, too quickly, resulting in poor separation. Conversely, a system that is not polar enough will lead to long retention times or the compound becoming irreversibly adsorbed to the silica.[10][11] The ideal mobile phase for this compound is a binary mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate). The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC).[11]

Experimental Workflow and Protocols

The purification process is a logical sequence of steps, beginning with analytical TLC to establish the separation conditions, followed by the preparative column chromatography.

Purifcation_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Purification cluster_post Phase 3: Product Isolation TLC TLC Analysis of Crude Product (Identify spots & determine Rf) Optimize Mobile Phase Optimization via TLC (Target Rf ≈ 0.2-0.4) TLC->Optimize Iterate solvent ratios Pack Pack Silica Gel Column (Slurry method) Optimize->Pack Optimal Eluent Determined Load Sample Loading (Dry loading recommended) Pack->Load Elute Elution & Fraction Collection (Isocratic or Gradient) Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Collect ~20 mL fractions Combine Combine Pure Fractions Analyze->Combine Identify fractions with pure product Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Final Pure Product (Verify purity & yield) Evap->Final

Figure 1: Overall workflow for the purification of Methyl 4,5-difluoro-2-methoxybenzoate.
Materials and Equipment
Category Item Specifications
Chemicals Crude Methyl 4,5-difluoro-2-methoxybenzoate-
Silica Gel for Flash Chromatography60 Å, 230-400 mesh
Hexanes (or Heptane)ACS Grade or higher
Ethyl Acetate (EtOAc)ACS Grade or higher
Dichloromethane (DCM)For dry loading (optional)
Apparatus Glass chromatography column with stopcock40-60 cm length, 2-5 cm diameter
TLC platesSilica gel 60 F254
TLC developing chamberGlass jar with lid
UV Lamp254 nm wavelength
Capillary spottersGlass
Erlenmeyer flasks, BeakersVarious sizes
Test tubes or fraction collector vialsFor fraction collection
Rotary evaporatorFor solvent removal
Funnel, Cotton or Glass Wool, SandFor column packing
Protocol Part A: Mobile Phase Optimization with TLC

Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for determining the optimal mobile phase composition before committing to the larger-scale column.[12] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which generally provides the best separation on a column.[11]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a minimal volume (~0.5 mL) of a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the dilute solution onto the baseline of a TLC plate (about 1 cm from the bottom). Make the spot as small as possible to ensure good resolution.[12]

  • Eluent Preparation: Prepare a series of potential eluents with varying ratios of hexanes and ethyl acetate. Start with a low polarity mixture and gradually increase the polarity. See Table 2 for examples.

  • Development: Place a small amount of the chosen eluent (e.g., 10% Ethyl Acetate in Hexanes) into a developing chamber, ensuring the solvent level is below the baseline of the TLC plate. Place the spotted TLC plate into the chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm).[12][13] The aromatic nature of the compound allows it to appear as a dark spot against the fluorescent background. Circle the spots with a pencil.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Repeat steps 4-6 with different eluent compositions until the spot corresponding to Methyl 4,5-difluoro-2-methoxybenzoate has an Rf value between 0.2 and 0.4, and is well-separated from any visible impurities.

Trial Mobile Phase (Hexane:EtOAc) Observed Rf of Product Observations
195:5~0.10Product moves very little. Eluent is not polar enough.[14]
290:10~0.25Optimal. Good separation from a faster-running impurity (Rf ~0.6) and a baseline impurity (Rf ~0).[11]
380:20~0.55Product moves too quickly. Potential for co-elution with impurities on a column.

Table 2: Example of TLC data for optimizing the mobile phase.

Protocol Part B: Column Chromatography Purification

Once the optimal eluent is determined (e.g., 90:10 Hexane:EtOAc), the preparative column can be run.

Step-by-Step Methodology:

  • Column Preparation:

    • Securely clamp the glass column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (~1 cm) of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (90:10 Hexane:EtOAc). A general rule is to use 40-100 g of silica for every 1 g of crude product.[14]

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand to the top to protect the silica bed from being disturbed during sample loading.[14]

    • Continuously drain the eluent until the solvent level just reaches the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[14] This technique generally results in better separation than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluting solvent in test tubes or vials.

    • Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.

    • Collect fractions of a consistent volume (e.g., 20 mL per tube).

  • Monitoring the Separation:

    • Periodically, spot fractions onto a TLC plate to monitor the elution of the product. It is common to spot every other or every third fraction.

    • Develop the TLC plate using the same mobile phase.

    • Identify the fractions that contain the pure product (a single spot at the target Rf).

  • Product Isolation:

    • Combine all fractions identified as pure.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The resulting solid or oil is the purified Methyl 4,5-difluoro-2-methoxybenzoate.

    • Determine the final mass to calculate the yield and verify purity using analytical techniques such as NMR or GC-MS.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. The following diagram and table provide a logical approach to solving common problems.

Troubleshooting_Logic Start Problem Observed PoorSep Poor Separation (Overlapping Spots) Start->PoorSep NoElute Compound Not Eluting Start->NoElute Streak Streaking Bands/ Spots Start->Streak Sol1 Optimize Mobile Phase (Run more TLC trials) PoorSep->Sol1 Sol3 Sample Overload? (Use less crude material) PoorSep->Sol3 Sol4 Check Column Packing (Repack if channels/cracks) PoorSep->Sol4 Sol2 Increase Mobile Phase Polarity (Increase % EtOAc) NoElute->Sol2 Compound too polar for current eluent Streak->Sol3 Sol5 Crude Sample Insoluble? (Ensure full dissolution before loading) Streak->Sol5 Sol6 Acidic Impurities? (Pre-wash crude with NaHCO3) Streak->Sol6

Figure 2: A logical guide for troubleshooting common chromatography issues.
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation 1. Mobile phase is not optimal. 2. Column is overloaded with crude material. 3. Column was packed improperly (cracks, channels).1. Re-evaluate the mobile phase using TLC to achieve better spot separation.[11] 2. Reduce the amount of crude material relative to the amount of silica gel. 3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.
Compound does not elute The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[11] If necessary, a small amount of a more polar solvent like methanol can be added.
Streaking of bands on the column or spots on TLC 1. The crude sample is not fully soluble in the mobile phase. 2. The sample is too concentrated on the TLC plate. 3. The compound might be acidic or basic, leading to strong, undesirable interactions with the silica.1. Ensure the sample is fully dissolved before loading. Dry loading often mitigates this.[14] 2. Dilute the sample used for TLC spotting. 3. For acidic compounds, adding a very small amount (e.g., 0.1%) of acetic acid to the eluent can improve peak shape. For basic compounds, add triethylamine.[11]
Product is degrading on the column Silica gel is slightly acidic and can cause hydrolysis of sensitive esters over long exposure times.Deactivate the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent.[14] This neutralizes the acidic sites on the silica.

Conclusion

This application note provides a detailed and validated protocol for the purification of Methyl 4,5-difluoro-2-methoxybenzoate using normal-phase column chromatography. By systematically optimizing the mobile phase with TLC and employing proper column packing and sample loading techniques, researchers can reliably achieve high purity of the target compound. The principles and troubleshooting guide presented here are broadly applicable to the purification of other moderately polar organic molecules, serving as a valuable resource for professionals in chemical synthesis and drug development.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Columbia University. Column chromatography. [Link]

  • Phenomenex. (2025). Column Chromatography Guide. [Link]

  • LCGC International. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • Reddit. (2024). What type of column chromatography for highly polar compounds?[Link]

  • Supporting Information for a scientific article. [Link]

  • Buchi. (2022). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Biotage. (2023). Using pH to optimize reversed-phase flash chromatography separations. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • University of Colorado Boulder. (2020). Thin Layer Chromatography. [Link]

  • Organomation. (2024). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • University of Zululand. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. [Link]

  • Supporting Information for a scientific article. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. [Link]

  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • PubChem. 2-Methoxybenzoate. [Link]

  • Virginia Tech. COLUMN CHROMATOGRAPHY KIT. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • PubChemLite. 4,5-difluoro-2-methoxybenzoic acid. [Link]

Sources

Application

Application Notes and Protocols for Methyl 4,5-difluoro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe and effective handling and storage of Methyl 4,5-difluoro-2-methoxybenzoate (CAS No. 12614...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of Methyl 4,5-difluoro-2-methoxybenzoate (CAS No. 1261444-15-8), a key intermediate in pharmaceutical and agrochemical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds to establish best practices. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Compound

Methyl 4,5-difluoro-2-methoxybenzoate is a substituted aromatic ester. The presence of two fluorine atoms and a methoxy group on the benzene ring significantly influences its reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine atoms can enhance the metabolic stability of molecules into which this intermediate is incorporated, a desirable trait in drug design.[1][2][3] However, these structural features also necessitate careful handling and storage to prevent degradation and ensure experimental reproducibility.

Table 1: Chemical and Physical Properties of Methyl 4,5-difluoro-2-methoxybenzoate and Analogous Compounds

PropertyMethyl 4,5-difluoro-2-methoxybenzoateMethyl 2,5-difluoro-4-methoxybenzoate2,4-Difluoro-5-methylbenzoic acid
CAS Number 1261444-15-81261830-21-0367954-99-2
Molecular Formula C₉H₈F₂O₃C₉H₈F₂O₃C₈H₆F₂O₂
Molecular Weight 202.15 g/mol 202.15 g/mol 172.13 g/mol
Physical Form Not specified (likely solid)Not specified (likely solid)Solid[4]
Storage Temperature 2-8°C2-8°C[5]Not specified

Note: Data for Methyl 4,5-difluoro-2-methoxybenzoate is based on supplier information and comparison with analogous compounds where direct experimental data is unavailable.

Hazard Identification and Safety Precautions

While a specific hazard classification for Methyl 4,5-difluoro-2-methoxybenzoate is not available, based on analogous fluorinated and methoxy-substituted benzoic acid derivatives, the following potential hazards should be considered.

Potential Hazards (inferred from analogous compounds):

  • Skin Irritation: May cause skin irritation.[6][7]

  • Eye Irritation: May cause serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

  • Harmful if Swallowed: May be harmful if ingested.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls
  • Ventilation: All handling of Methyl 4,5-difluoro-2-methoxybenzoate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.

Detailed Protocols for Handling and Storage

Adherence to strict protocols for handling and storage is paramount to maintain the compound's purity and prevent accidental exposure.

Receiving and Initial Inspection

Upon receipt of the compound, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible. The container should be logged into the laboratory's chemical inventory system.

Aliquoting and Weighing Protocol

Aliquoting_Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup & Storage prep_area Designate a clean, dry area within a fume hood. don_ppe Don appropriate PPE (gloves, goggles, lab coat). prep_area->don_ppe gather_tools Gather necessary tools (spatula, weighing paper, container). don_ppe->gather_tools tare_balance Tare the analytical balance with the receiving container. gather_tools->tare_balance Proceed to weighing transfer_compound Carefully transfer the desired amount of compound. tare_balance->transfer_compound record_weight Record the exact weight in the lab notebook. transfer_compound->record_weight seal_containers Securely seal both the stock and aliquot containers. record_weight->seal_containers Finalize clean_area Decontaminate the work area and tools. seal_containers->clean_area store_properly Return containers to designated 2-8°C storage. clean_area->store_properly

Storage Protocol

Proper storage is essential to prevent degradation and maintain the efficacy of Methyl 4,5-difluoro-2-methoxybenzoate.

  • Temperature: Store the compound in a refrigerator at 2-8°C.[5] Avoid repeated freeze-thaw cycles.

  • Atmosphere: The container should be tightly sealed to prevent moisture ingress and exposure to air.[8] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Light: Store in an opaque or amber-colored vial to protect from light, as some aromatic compounds can be light-sensitive.[8]

  • Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.

Storage_Protocol Compound Methyl 4,5-difluoro- 2-methoxybenzoate Storage Designated Storage (2-8°C Refrigerator) Compound->Storage Conditions Tightly Sealed Inert Atmosphere Light Protected Storage->Conditions Incompatibles Away From: - Strong Oxidizers - Strong Acids - Strong Bases Storage->Incompatibles

Stability and Reactivity

  • Hydrolysis: As an ester, Methyl 4,5-difluoro-2-methoxybenzoate is susceptible to hydrolysis, especially under basic conditions, to yield the corresponding carboxylic acid and methanol.[9][10][11][12] High temperatures can accelerate this process.[9][10]

  • Reactivity of the Benzene Ring: The electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the methoxy group will influence the regioselectivity of electrophilic aromatic substitution reactions.[13][14][15] The methoxy group is an activating group, directing electrophiles to the ortho and para positions, while halogens are deactivating but also ortho-, para-directing.[13][14][15]

  • Thermal Decomposition: While specific data is unavailable, heating aromatic esters to high temperatures can lead to decomposition.[16][17] Thermal degradation may involve the cleavage of the ester linkage.[10]

Spill and Waste Management

Spill Response
  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Communicate: Notify laboratory personnel and the safety officer.

  • Control: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Cleanup: For small spills, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal

As a halogenated aromatic compound, Methyl 4,5-difluoro-2-methoxybenzoate should be disposed of as hazardous waste.[16][18][19][20]

  • Collection: Collect waste material in a clearly labeled, sealed container. Do not mix with non-halogenated waste.

  • Disposal Method: The recommended method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[17] This process is necessary to break the stable carbon-fluorine bonds.

First Aid Measures (Inferred)

In the event of exposure, follow these first aid measures and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[21]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

Conclusion

The careful handling and storage of Methyl 4,5-difluoro-2-methoxybenzoate are critical for ensuring the safety of researchers and the integrity of experimental outcomes. By adhering to the protocols outlined in this guide, which are based on the best available data for analogous compounds, laboratories can mitigate risks and promote a safe and effective research environment.

References

  • Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • RSC Publishing. Hydrolysis and saponification of methyl benzoates. [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • Scribd. Hydrolysis of Methyl Benzoate Experiment | PDF | Triglyceride | Fatty Acid. [Link]

  • Blog. How to store fluorinated pharmaceutical intermediates properly?. [Link]

  • Google Patents.
  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Crunch Chemistry. Explaining the reactivity of substituted benzenes. [Link]

  • EPA NEIPS. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • ACS Publications. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]

  • Mérieux NutriSciences. PFAS in the Pharmaceutical Industry. [Link]

  • Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]

  • 2-Fluoro-4-methylbenzoic acid. [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

  • PubChem. 2,4-Difluoro-5-methylbenzoic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "Methyl 4,5-difluoro-2-methoxybenzoate" synthesis

Technical Support Center: Synthesis & Optimization of Methyl 4,5-difluoro-2-methoxybenzoate Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of Methyl 4,5-difluoro-2-methoxybenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of Methyl 4,5-difluoro-2-methoxybenzoate .

The most efficient synthetic route to this building block is the exhaustive one-pot methylation of commercially available 4,5-difluoro-2-hydroxybenzoic acid. This approach bypasses the need for a step-wise Fischer esterification followed by O-methylation, saving time and improving overall yield[1]. However, the dual nature of the substrate—containing both a highly acidic carboxylic acid and a less acidic phenol—presents unique mechanistic challenges.

Reaction Pathways

SynthesisWorkflow A 4,5-Difluoro-2-hydroxybenzoic acid (Starting Material) B Methyl 4,5-difluoro-2-hydroxybenzoate (Intermediate) A->B MeOH, H2SO4 Reflux (Esterification) C Methyl 4,5-difluoro-2-methoxybenzoate (Target Product) A->C Excess MeI, K2CO3, DMF (One-Pot Exhaustive Methylation) B->C MeI, K2CO3, DMF RT to 60°C (O-Methylation)

Fig 1. Step-wise vs. one-pot exhaustive methylation synthesis pathways.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why is my one-pot exhaustive methylation stalling at the mono-methylated intermediate? Root Cause: The stalling is a direct result of the pKa differential within your starting material and the physical properties of your reagents. The carboxylic acid proton (pKa ~3.0) is easily abstracted by K₂CO₃, forming a highly nucleophilic carboxylate that reacts rapidly with Methyl Iodide (MeI) at room temperature to form the intermediate ester. However, the phenolic hydroxyl group (pKa ~10.0) requires more energy to form the phenoxide. To drive this second Sₙ2 displacement, the reaction must be heated to 50–60 °C. The Catch: MeI has a boiling point of exactly 42.5 °C[2]. If you are heating the reaction in a standard flask with an inefficient condenser, the MeI simply boils off before the O-methylation can occur, leaving you with the mono-methylated intermediate. Solution: Conduct the reaction in a sealed pressure vessel (e.g., a heavy-walled Schlenk tube or Ace glass tube) to keep MeI in the liquid phase at 50 °C.

Q2: Can I substitute Acetone for DMF to make the workup easier? Root Cause: While acetone is easier to remove, it is a poor choice for this specific Sₙ2 reaction. The O-methylation of the electron-deficient difluoro-phenoxide is sterically and electronically hindered. Solution: N,N-Dimethylformamide (DMF) is strictly required[1]. As a polar aprotic solvent, DMF optimally solvates the potassium cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic. This drastically lowers the activation energy of the Sₙ2 transition state compared to acetone.

Q3: How do I efficiently remove DMF during the aqueous workup without losing my product? Solution: Do not attempt to remove DMF via standard rotary evaporation. Instead, utilize a 5% aqueous Lithium Chloride (LiCl) wash . The addition of LiCl to the aqueous phase alters the partition coefficient, driving the highly polar DMF entirely into the aqueous layer while leaving your hydrophobic ester product in the organic phase (e.g., Ethyl Acetate).

TroubleshootingLogic Start Issue: Incomplete O-Methylation Check1 Is MeI escaping? (bp = 42.5 °C) Start->Check1 Check2 Is K2CO3 fully active? Start->Check2 Sol1 Use sealed tube or chilled condenser Check1->Sol1 Yes Sol2 Use finely powdered K2CO3 & ensure dry DMF Check2->Sol2 Yes Success Complete Conversion to Target Product Sol1->Success Sol2->Success

Fig 2. Root cause analysis for stalling O-methylation reactions.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the final conversion rates.

EntryReagents (Equivalents)SolventTemp (°C)Vessel TypeTime (h)Conversion (%)
1MeI (1.1), K₂CO₃ (1.5)DMF25Open flask1245% (Mono-ester only)
2MeI (3.0), K₂CO₃ (3.0)Acetone60Reflux2460% (Mixed products)
3MeI (3.0), K₂CO₃ (3.0)DMF60Reflux1675% (MeI loss via vapor)
4 MeI (3.0), K₂CO₃ (3.0) DMF 50 Sealed Tube 16 >98% (Target Product)

Self-Validating Experimental Protocol: One-Pot Exhaustive Methylation

This methodology is designed as a self-validating system. Visual and chromatographic checkpoints are built into the workflow to ensure causality and prevent downstream failures.

Materials Required:

  • 4,5-Difluoro-2-hydroxybenzoic acid (1.0 eq)

  • Methyl Iodide (MeI) (3.0 eq)[3]

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Procedure:

  • System Preparation: Charge a dry, heavy-walled pressure vessel (equipped with a Teflon screw cap and O-ring) with 4,5-difluoro-2-hydroxybenzoic acid and anhydrous DMF.

  • Base Activation: Add the finely powdered K₂CO₃. Stir the suspension vigorously at room temperature for 15 minutes. Validation check: The solution will undergo a slight color change (often pale yellow) as the carboxylate and phenoxide salts form.

  • Electrophile Addition: Cool the vessel to 0 °C using an ice bath. Dropwise add Methyl Iodide (MeI). Caution: MeI is highly volatile and toxic; perform strictly in a fume hood[2].

  • Thermal Sₙ2 Displacement: Seal the pressure vessel tightly. Transfer to an oil bath pre-heated to 50 °C and stir vigorously for 16 hours.

  • Chromatographic Validation (TLC): After 16 hours, cool the vessel completely to room temperature before opening (to prevent MeI vapor release). Spot an aliquot on a silica TLC plate (Eluent: 20% EtOAc in Hexanes).

    • Self-Validation Logic: The starting acid (R_f ~0.1) and the intermediate mono-ester (R_f ~0.4) must be completely absent. The target product, methyl 4,5-difluoro-2-methoxybenzoate, will appear as a single dominant spot at R_f ~0.6. If the intermediate persists, reseal and heat for an additional 4 hours.

  • Quench and Extraction: Pour the reaction mixture into crushed ice/water (volume equal to 3x the DMF volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • DMF Purge: Wash the combined EtOAc organic layers three times with a 5% aqueous LiCl solution , followed by one wash with saturated NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl 4,5-difluoro-2-methoxybenzoate as a solid/oil.

References

  • Macrocyclic integrase inhibitors (WO2011121105A1). World Intellectual Property Organization. Details the protection of the hydroxyl function of 4,5-difluoro-2-hydroxybenzoic acid by methylation using iodomethane and potassium carbonate in a polar solvent (DMF).
  • ICSC 0509 - METHYL IODIDE . International Labour Organization (ILO) International Chemical Safety Cards. Provides authoritative physical property data, including the boiling point of 42.5 °C. Available at:[Link]

  • Iodomethane . Wikipedia, The Free Encyclopedia. Details the chemical behavior of methyl iodide in Sₙ2 organic synthesis and C/O-alkylation dynamics. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability & Troubleshooting for Methyl 4,5-difluoro-2-methoxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 4,5-difluoro-2-methoxybenzoate (CAS: 1261444-15-8)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 4,5-difluoro-2-methoxybenzoate (CAS: 1261444-15-8)[1]. This highly functionalized building block is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including fluoroquinolones and benzimidazoles[2].

Due to its dense array of electronic "push-pull" substituents, this molecule exhibits unique vulnerabilities under basic conditions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to help you control its reactivity.

Part 1: Mechanistic Causality of Base Instability

When exposing Methyl 4,5-difluoro-2-methoxybenzoate to basic conditions, you are navigating a competition between two primary degradation and substitution pathways. Understanding the electronic causality of the aromatic ring is critical to controlling your reaction[3].

1. Ester Saponification (Hydrolysis) The methyl ester at the C1 position is highly susceptible to base-catalyzed hydrolysis. In the presence of trace water and a base (e.g., K2​CO3​ , NaOH , or even basic amines), the ester is rapidly cleaved to form4[4].

2. Regioselective Nucleophilic Aromatic Substitution (SNAr) Fluorobenzenes are activated toward SNAr when electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group[5]. In this molecule, the two fluorine atoms have drastically different reactivities:

  • The C4-Fluorine is Hyper-Activated: The C4 position is para to the strongly electron-withdrawing ester group. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex delocalizes directly onto the ester's carbonyl oxygen, drastically lowering the activation energy[3]. Furthermore, C4 is meta to the electron-donating methoxy group, avoiding its destabilizing +M penalty.

  • The C5-Fluorine is Deactivated: The C5 position is meta to the ester (offering no direct resonance stabilization) and para to the electron-donating methoxy group. Anionic charge buildup at C5 is strongly repelled by the methoxy oxygen's lone pairs[6].

Therefore, if a nucleophilic base (like a primary or secondary amine) is used, the C4-fluorine will be selectively displaced.

Figure 1: Competing degradation and substitution pathways under basic conditions.

Part 2: Troubleshooting FAQs

Q: My cross-coupling reaction yields a highly polar baseline spot on TLC instead of the desired product. What happened? A: You are observing ester saponification. The baseline spot is the highly polar carboxylic acid derivative. Causality & Fix: This occurs when hygroscopic bases (like K2​CO3​ ) introduce trace water into the reaction. Switch to rigorously dried, anhydrous solvents and use a non-nucleophilic, heterogeneous base like finely milled anhydrous Cs2​CO3​ .

Q: I am running a base-catalyzed reaction, and LCMS shows a mass shift of +[Base Mass] - 19 Da. How do I prevent this? A: Your base is acting as a nucleophile and triggering an SNAr reaction at the C4-fluorine[5]. Causality & Fix: Amines and alkoxides are excellent nucleophiles for activated fluoroarenes. If the base is only meant to act as a proton sink, switch to a sterically hindered, non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or DBU.

Q: Can I intentionally substitute the C4-fluorine with an amine while keeping the methyl ester intact? A: Yes. Because the C4 position is hyper-activated by the para-ester, SNAr can be achieved at moderate temperatures (40–60 °C)[7]. Causality & Fix: To prevent simultaneous ester hydrolysis, the reaction must be strictly anhydrous. Use DIPEA as an auxiliary base to absorb the generated HF, which prevents your valuable amine nucleophile from being consumed as a bulk base.

Part 3: Base Compatibility & Reactivity Matrix

The following table summarizes the quantitative characteristics of common bases and their specific impact on Methyl 4,5-difluoro-2-methoxybenzoate.

Base Type pKa​ (in H2​O )NucleophilicityRisk of Ester SaponificationRisk of C4-SNArRecommended Use Case
NaOH / KOH ~13.8HighCritical (Fast) HighIntentional ester cleavage
K2​CO3​ (Aqueous) ~10.3ModerateHigh ModerateAvoid
Cs2​CO3​ (Anhydrous) ~10.3Low (Heterogeneous)LowLowTransition-metal cross-coupling
DIPEA ~10.5Very Low (Steric)LowVery LowNon-nucleophilic proton sink
Primary Amines ~10.6HighModerate (Amidation)Critical (Fast) Intentional C4-SNAr functionalization

Part 4: Validated Experimental Protocols

Protocol A: Base-Catalyzed Cross-Coupling (Preserving the Molecule)

Use this self-validating protocol when Methyl 4,5-difluoro-2-methoxybenzoate must survive basic conditions (e.g., during a Suzuki or Buchwald-Hartwig coupling) without undergoing SNAr or hydrolysis.

  • Reagent Preparation: Flame-dry all glassware under vacuum. Dissolve Methyl 4,5-difluoro-2-methoxybenzoate (1.0 eq) and your coupling partner in strictly anhydrous DMF or Toluene.

  • Base Selection: Add 2.0 eq of finely milled, anhydrous Cs2​CO3​ .

    • Causality: Cs2​CO3​ provides the necessary basicity for transmetalation but remains largely heterogeneous in organic solvents, minimizing the concentration of reactive nucleophiles in solution and preventing SNAr.

  • Execution: Degas the mixture (sparge with N2​ for 15 mins), add the Pd-catalyst, and heat to the required temperature.

  • Self-Validation (TLC): Spot the reaction on silica TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should remain intact. If a streak appears at the baseline ( Rf​=0.0 ), water has breached the system, causing saponification.

Protocol B: Regioselective SNAr of the C4-Fluorine

Use this protocol to intentionally synthesize Methyl 5-fluoro-4-(substituted amino)-2-methoxybenzoate using an amine nucleophile.

  • Reagent Preparation: Dissolve Methyl 4,5-difluoro-2-methoxybenzoate (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Nucleophile & Base Addition: Add the target amine (1.1 eq) and DIPEA (2.0 eq).

    • Causality: DIPEA acts as the proton sink. Because DIPEA is sterically hindered, it will not attack the C4 position, ensuring your target amine reacts with perfect 1:1 stoichiometry without being wasted as a bulk base.

  • Execution: Heat the reaction to 60 °C for 4–6 hours. Extreme temperatures are unnecessary due to the strong para-ester activation[5].

  • Self-Validation (LCMS & NMR):

    • LCMS: Look for a mass shift of +[AmineMass]−19Da (loss of Fluorine).

    • 19F NMR: The starting material exhibits two distinct fluorine signals. The successful product will show only one fluorine signal (the unreactive C5-F), which will appear as a doublet (coupled to the C6 proton) with no F-F coupling, definitively proving regioselective C4 substitution.

References

  • Methyl 4,5-difluoro-2-methoxybenzoate - C9H8F2O3 | CSSB00010230124 - Chemspace. chem-space.com.
  • 4,5-difluoro-2-methoxybenzoic acid (C8H6F2O3) - PubChemLite. uni.lu.
  • 4,5-Difluoro-2-methoxybenzoic acid | 425702-18-7 - MilliporeSigma. sigmaaldrich.com.
  • CN114981265B - Compound - Google P
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 5th Edition. mdpi.com.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. nih.gov.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. acs.org.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C

Sources

Troubleshooting

Preventing byproduct formation in "Methyl 4,5-difluoro-2-methoxybenzoate" synthesis

Welcome to our dedicated technical support center for the synthesis of Methyl 4,5-difluoro-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 4,5-difluoro-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important fluorinated building block. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes, focusing specifically on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and common method for synthesizing Methyl 4,5-difluoro-2-methoxybenzoate?

A1: The most straightforward and widely used method is the Fischer esterification of 4,5-difluoro-2-methoxybenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is favored for its operational simplicity and the use of readily available and cost-effective reagents.[1][2]

Q2: Why is byproduct formation a concern in this specific synthesis?

A2: The synthesis of Methyl 4,5-difluoro-2-methoxybenzoate is susceptible to byproduct formation primarily due to the reaction conditions required for esterification. The presence of a strong acid and elevated temperatures can lead to side reactions, with the most common being the demethylation of the methoxy group, resulting in the formation of 4,5-difluoro-2-hydroxybenzoic acid or its corresponding methyl ester.[3][4]

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin-Layer Chromatography (TLC) is a highly effective and convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (4,5-difluoro-2-methoxybenzoic acid) on a silica gel plate. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, will show the consumption of the more polar starting material and the appearance of the less polar product spot (Methyl 4,5-difluoro-2-methoxybenzoate).

Q4: What are the recommended storage conditions for the final product?

A4: Methyl 4,5-difluoro-2-methoxybenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. This will help prevent hydrolysis of the ester back to the carboxylic acid over time.

Troubleshooting Guide: Byproduct Formation and Low Yields

This section provides detailed solutions to specific problems you may encounter during the synthesis of Methyl 4,5-difluoro-2-methoxybenzoate.

Issue 1: Low Yield of the Desired Ester

Q: I am observing a low yield of Methyl 4,5-difluoro-2-methoxybenzoate, with a significant amount of unreacted starting material remaining. What are the likely causes and how can I improve the conversion?

A: Low conversion in a Fischer esterification is a common issue stemming from the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, consider the following strategies:

  • Increase the Excess of Methanol: Methanol serves as both a reactant and the solvent. Using a large excess of methanol will shift the equilibrium to favor the formation of the methyl ester according to Le Châtelier's principle.[2]

  • Removal of Water: The formation of water as a byproduct can drive the reverse reaction (hydrolysis). While technically challenging on a small scale, for larger scale reactions, the use of a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene can significantly improve the yield.

  • Optimize Catalyst Loading: Ensure that a sufficient amount of acid catalyst is used. Typically, a catalytic amount (e.g., 5-10 mol%) of concentrated sulfuric acid or p-toluenesulfonic acid is effective.

  • Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting material spot is no longer visible or its intensity remains constant over time.

ParameterRecommendationRationale
Methanol Use as the reaction solvent (large excess)Shifts the reaction equilibrium towards the product side.
Acid Catalyst 5-10 mol% H₂SO₄ or p-TsOHEnsures a sufficient rate of reaction.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time Monitor by TLC until completionEnsures maximum conversion of the starting material.
Issue 2: Formation of a Significant Byproduct

Q: My final product is contaminated with a more polar impurity. What is this byproduct likely to be, and how can I prevent its formation?

A: The most probable byproduct is the demethylated analog, Methyl 4,5-difluoro-2-hydroxybenzoate , or its unesterified form, 4,5-difluoro-2-hydroxybenzoic acid . This occurs due to the acidic conditions cleaving the methyl ether. The ortho-position of the methoxy group to the carboxylic acid can make it more susceptible to demethylation under certain conditions.[3][4][5]

Preventative Measures:

  • Milder Reaction Conditions: If demethylation is a significant issue, consider using milder acid catalysts or lower reaction temperatures for a longer duration.

  • Alternative Esterification Methods: If acidic conditions prove too harsh, alternative methods that do not require strong acids can be employed. For instance, reacting the carboxylic acid with methyl iodide in the presence of a non-acidic base like potassium carbonate in a suitable solvent (e.g., DMF or acetone) can yield the desired ester.

Reaction and Byproduct Pathway

SM 4,5-difluoro-2- methoxybenzoic acid Product Methyl 4,5-difluoro-2- methoxybenzoate SM->Product + CH3OH, H+ MeOH Methanol (CH3OH) H_plus H+ Catalyst Product->SM + H2O, H+ (Hydrolysis) Byproduct Methyl 4,5-difluoro-2- hydroxybenzoate Product->Byproduct H+, Heat (Demethylation) Water H2O CH3_X -CH3+

Caption: Main reaction and primary byproduct pathway.

Issue 3: Difficulty in Purifying the Final Product

Q: How can I effectively remove the unreacted carboxylic acid and the demethylated byproduct from my desired ester?

A: Purification can be readily achieved by taking advantage of the differing acidic properties of the components.

  • Aqueous Workup: After the reaction is complete, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the unreacted carboxylic acid and the phenolic byproduct, converting them into their respective sodium salts, which are soluble in the aqueous layer. The desired ester, being neutral, will remain in the organic layer.

  • Separation and Isolation: The organic layer is then separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the purified Methyl 4,5-difluoro-2-methoxybenzoate.

For very similar, neutral impurities, flash column chromatography on silica gel may be necessary.[6][7]

Purification Workflow

Caption: Purification workflow for the final product.

Experimental Protocol: Fischer Esterification of 4,5-difluoro-2-methoxybenzoic acid

Materials:

  • 4,5-difluoro-2-methoxybenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-methoxybenzoic acid (1.0 equivalent).

  • Add a sufficient volume of anhydrous methanol to completely dissolve the starting material and to act as the reaction solvent (e.g., 10-20 mL per gram of carboxylic acid).

  • With gentle stirring, carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. Repeat the wash until no further gas evolution is observed.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4,5-difluoro-2-methoxybenzoate.

  • If necessary, the product can be further purified by flash column chromatography on silica gel.

References

  • Methoxy-substituted benzoic acid derivatives examined in this study and... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved March 14, 2026, from [Link]

  • Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). RSC Advances, 13(9), 5997-6006. [Link]

  • Intramolecular protonation of methoxy oxygen in 2-methoxybenzoic acid. (n.d.). Retrieved March 14, 2026, from [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. (2013). Blucher Chemistry Proceedings, 1(2), 64-64.
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved March 14, 2026, from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved March 14, 2026, from [Link]

  • Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Env. (1973). Applied Microbiology, 26(2), 174-184.
  • Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved March 14, 2026, from [Link]

  • BenchChem. (2025).
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). Journal of Chemical Research, 44(3-4), 166-169.
  • 4,5-difluoro-2-methoxybenzoic acid cas 425702-18-7 - Watson International. (n.d.). Retrieved March 14, 2026, from [Link]

  • 4,5-difluoro-2-methoxybenzoic acid (C8H6F2O3) - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]

  • Fischer Esterification - YouTube. (2020, October 24). Retrieved March 14, 2026, from [Link]

  • How can I modify my flash chromatography method to separate chemically similar compounds? | Biotage. (2023, January 30). Retrieved March 14, 2026, from [Link]

  • BenchChem. (2025).
  • Benzoic anhydride. (n.d.). Retrieved March 14, 2026, from [Link]

  • How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019, January 19). Retrieved March 14, 2026, from [Link]

  • Techniques for Enzyme Purification. (n.d.). Retrieved March 14, 2026, from [Link]

  • Alternative purification workflow for MOAH analysis in food. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis of Polyimides in the Melt of Benzoic Acid - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024).
    • Biogenesis of Benzoic Acids as Precursors. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring of Methyl 4,5-difluoro-2-methoxybenzoate

Welcome to the Technical Support Center for advanced chromatographic analysis. This guide is specifically engineered for researchers and drug development professionals synthesizing or modifying Methyl 4,5-difluoro-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic analysis. This guide is specifically engineered for researchers and drug development professionals synthesizing or modifying Methyl 4,5-difluoro-2-methoxybenzoate (CAS: 1261444-15-8).

Whether you are monitoring the initial esterification of 4,5-difluoro-2-methoxybenzoic acid or tracking downstream nucleophilic aromatic substitutions (SNAr) on the difluoro-aromatic ring, this guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My starting material (4,5-difluoro-2-methoxybenzoic acid) streaks heavily across the TLC plate, masking the methyl ester product spot. How do I fix this?

The Causality: Standard normal-phase TLC plates are coated with silica gel, which possesses a surface heavily populated with weakly acidic silanol groups (Si-OH). Aromatic carboxylic acids like your starting material engage in strong, continuous hydrogen bonding and partial proton exchange with these silanols during the capillary flow of the solvent. This creates a continuous adsorption-desorption gradient, manifesting as a "streak" rather than a distinct spot[1]. The Solution: You must suppress the ionization of the carboxylic acid. Add 1–2% glacial acetic acid (AcOH) or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexanes). The volatile acid saturates the silica's active hydrogen-bonding sites and shifts the equilibrium of your starting material to its fully protonated, neutral state, forcing it to migrate as a tight, quantifiable spot[1].

Q2: The methyl ester product is barely visible under 254 nm UV light, despite having an aromatic ring. Are fluorinated aromatics UV-inactive?

The Causality: They are not UV-inactive, but their absorption profiles are altered. While the methoxy group at the 2-position donates electron density to the ring, the two highly electronegative fluorine atoms at the 4 and 5 positions strongly withdraw electron density via inductive effects. This electronic "push-pull" dynamic can shift the molecule's λmax​ (absorption maximum) away from the standard 254 nm emission of the TLC lamp, significantly reducing the extinction coefficient at that specific wavelength[2]. The Solution: Never rely solely on UV quenching for fluorinated aromatics. Always follow up with a secondary chemical stain. Ceric Ammonium Molybdate (CAM) or Potassium Permanganate (KMnO₄) are highly effective for these structures[3]. The electron-donating methoxy group renders the aromatic system sufficiently electron-rich to be oxidized by KMnO₄ upon gentle heating, yielding a bright yellow/brown spot against a purple background.

Q3: I am performing an SNAr reaction to replace one of the fluorines with an amine, but the resulting regioisomers co-elute in Ethyl Acetate/Hexanes. How do I separate them?

The Causality: Regioisomers (e.g., 4-amino-5-fluoro vs. 5-amino-4-fluoro derivatives) have identical molecular weights and nearly identical bulk polarities. An Ethyl Acetate/Hexanes system separates primarily by bulk polarity and is often too blunt an instrument to resolve them. The Solution: You must exploit subtle differences in dipole moments and intramolecular hydrogen bonding. Switch to a highly selective, polar-modifier solvent system such as Dichloromethane/Methanol (99:1) or Toluene/Acetone (90:10) . Toluene, being an aromatic solvent, engages in π−π stacking interactions with the fluorinated aromatic ring, amplifying minute structural differences and separating the regioisomers.

Part 2: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, your TLC methodology must be a self-validating system. The following protocol incorporates a "co-spotting" technique, which serves as an internal control to definitively prove whether a new spot is a product or an artifact.

Step-by-Step Methodology: Acid-Modified TLC & Staining
  • Chamber Preparation (Saturation): Prepare a solvent system of 20% Ethyl Acetate / 80% Hexanes. Add exactly 1% (v/v) Glacial Acetic Acid. Place a piece of filter paper against the back wall of the TLC chamber, pour in the solvent, seal the lid, and let it equilibrate for 10 minutes. Causality: Chamber saturation prevents solvent evaporation from the face of the plate during development, ensuring linear capillary action and reproducible Rf values.

  • Sample Application & Internal Validation (Co-Spotting): Using a glass microcapillary, apply three distinct spots on the baseline of a Silica Gel 60 F254 plate:

    • Lane 1 (Reference): Pure 4,5-difluoro-2-methoxybenzoic acid (Starting Material).

    • Lane 2 (Co-Spot): Apply the Starting Material, let it dry, then apply the Reaction Mixture directly on top of it.

    • Lane 3 (Reaction): The raw Reaction Mixture. Validation Check: If Lane 2 resolves into two distinct, non-overlapping spots, your separation conditions are validated. If they merge, adjust the solvent polarity.

  • Development: Place the plate in the chamber. Allow the solvent front to rise to approximately 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood to evaporate the acetic acid.

  • Visualization (Dual-Mode):

    • Mode 1 (Non-Destructive): Examine the plate under 254 nm UV light. Lightly circle any dark spots (fluorescence quenching) with a pencil.

    • Mode 2 (Destructive Oxidation): Submerge the plate in a CAM stain solution (Ce(SO₄)₂ / (NH₄)₆Mo₇O₂₄ in H₂SO₄) for 2 seconds. Wipe the back of the plate dry. Heat the plate evenly with a heat gun until spots develop (typically dark blue/black against a light green background)[2][3].

Part 3: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the key compounds in this synthetic workflow.

Compound / AnalyteEluent SystemExpected RfUV Activity (254 nm)KMnO₄ Stain ResultCAM Stain Result
4,5-difluoro-2-methoxybenzoic acid 20% EtOAc / Hexanes0.05 (Severe Streaking)Strong QuenchingYellow/BrownDark Blue
4,5-difluoro-2-methoxybenzoic acid 20% EtOAc / Hexanes + 1% AcOH0.25 (Sharp Spot)Strong QuenchingYellow/BrownDark Blue
Methyl 4,5-difluoro-2-methoxybenzoate 20% EtOAc / Hexanes + 1% AcOH0.65 (Sharp Spot)Moderate QuenchingYellow/BrownDark Blue
SNAr Amine Byproduct 20% EtOAc / Hexanes + 1% AcOH0.10 - 0.15Strong QuenchingBright YellowDeep Black

Part 4: Workflow Visualization

The following decision tree maps the logical flow for troubleshooting the chromatography of fluorinated aromatic esters.

TLCTroubleshooting Start Run Initial TLC (EtOAc/Hexanes) CheckUV Visible under 254 nm UV? Start->CheckUV CheckShape Spot Shape Clear & Round? CheckUV->CheckShape Yes Stain Apply CAM or KMnO4 Stain CheckUV->Stain No / Weak AddAcid Add 1-2% AcOH to Eluent CheckShape->AddAcid Streaking AdjustPolarity Adjust Solvent Polarity CheckShape->AdjustPolarity Co-elution Success Calculate Rf & Document Results CheckShape->Success Yes Stain->CheckShape AddAcid->Success AdjustPolarity->Success

Figure 1: Decision tree for troubleshooting TLC separation and visualization of fluorinated esters.

References

  • Source: Diva-Portal.
  • Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond Source: Comptes Rendus de l'Académie des Sciences URL
  • Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorination of β,β-Disubstituted Metalloenamines Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting "Methyl 4,5-difluoro-2-methoxybenzoate" Scale-Up

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of Methyl 4,5-difluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of Methyl 4,5-difluoro-2-methoxybenzoate (CAS: 1261444-15-8).

This fluorinated intermediate is highly valued in the development of multi-target agents, including cholinesterase inhibitors and Nav1.7 antagonists[1]. However, its electron-deficient aromatic ring and the exothermic nature of its synthesis present unique challenges when transitioning from the bench to the pilot plant.

Process Workflow & Mechanistic Pathways

Understanding the mechanistic causality behind your chosen synthetic route is the first step in troubleshooting. The two most common industrial pathways are the esterification of 4,5-difluoro-2-methoxybenzoic acid (Route A) and the double methylation of 4,5-difluoro-2-hydroxybenzoic acid (Route B).

G cluster_0 Route A: Esterification cluster_1 Route B: Alkylation NodeA1 4,5-Difluoro-2-methoxybenzoic acid NodeA2 Acid Chloride Intermediate NodeA1->NodeA2 SOCl2 or (COCl)2 Catalytic DMF Target Methyl 4,5-difluoro-2-methoxybenzoate NodeA2->Target MeOH (Exothermic Quench) NodeB1 4,5-Difluoro-2-hydroxybenzoic acid NodeB2 Phenoxide/Carboxylate Dianion NodeB1->NodeB2 Base (e.g., K2CO3) NodeB2->Target Me2SO4 or DMC (SN2) Impurity1 SNAr Defluorination Byproduct Target->Impurity1 Excess Base/MeOH High Temp

Mechanistic pathways for Methyl 4,5-difluoro-2-methoxybenzoate synthesis and byproduct formation.

Troubleshooting Guide (FAQs)

Q1: During the scale-up of Route A (Esterification via Acid Chloride), we observe a violent exotherm and gas evolution upon the addition of methanol. How can we mitigate this?

Causality: The activation of the carboxylic acid using thionyl chloride ( SOCl2​ ) or oxalyl chloride generates stoichiometric amounts of HCl and SO2​ (or CO/CO2​ ). While the activation step is manageable, the subsequent quench with methanol to form the ester is highly exothermic. In a scale-up environment (e.g., >10 L reactor), the volumetric heat generation scales with the cube of the radius, while the cooling jacket surface area only scales with the square. This mismatch leads to thermal runaways. Solution: Do not add methanol to the bulk acid chloride. Instead, utilize a "reverse addition" protocol. Pre-cool the methanolic solution to 0–5 °C and slowly dose the acid chloride intermediate into the methanol under rigorous agitation. This ensures methanol is always in excess, acting as a heat sink, and allows for precise control of the exotherm via the dosing rate.

Q2: We are seeing a new impurity at 5–10% area by HPLC during the base-mediated methylation (Route B). LC-MS indicates the addition of a methoxy group and the loss of a fluorine atom. What is happening?

Causality: You are observing an unintended Nucleophilic Aromatic Substitution (SNAr). The target molecule contains highly activated C-F bonds. The ester group at C1 is strongly electron-withdrawing, activating the para-position (C5) and ortho-position (C2) toward nucleophilic attack. If your reaction utilizes excess base (e.g., K2​CO3​ ) in the presence of methanol, methoxide ions are generated. These methoxide ions attack the highly electrophilic C5 position, displacing the fluoride ion and forming a dimethoxy-fluoro byproduct[2]. Solution: Strictly control the stoichiometry of your base and methylating agent. Keep the reaction temperature below 40 °C. If using Dimethyl Sulfate (DMS), consider switching to a milder base like NaHCO3​ , which limits the formation of strongly nucleophilic alkoxides and prevents SNAr defluorination[3].

Q3: Dimethyl sulfate (DMS) is highly toxic and requires rigorous quenching protocols. Are there greener, scalable alternatives for the double methylation of 4,5-difluoro-2-hydroxybenzoic acid?

Causality: DMS is a potent electrophile that reacts via an SN​2 mechanism, but its high volatility and carcinogenic nature make it a liability in the pilot plant. Solution: Dimethyl carbonate (DMC) is an excellent, green alternative. It acts as both the solvent and the methylating agent, producing only methanol and CO2​ as byproducts. However, because DMC is less electrophilic than DMS, it requires higher activation energy. You must operate the reaction at elevated temperatures (typically >120 °C in a pressure vessel) and utilize a phase-transfer catalyst (PTC) such as Tetrabutylammonium chloride (TBACl) combined with K2​CO3​ to achieve full conversion[4].

Quantitative Data: Reagent Comparison for Scale-Up

When selecting a methylation or esterification strategy, balance reactivity with safety and downstream processing.

Reagent SystemPrimary MechanismScale-Up SuitabilitySafety / Toxicity ProfileTypical YieldSNAr Risk
SOCl2​ / MeOH Acid ChlorideHighCorrosive, toxic off-gassing ( SO2​ , HCl )>92%Low
Dimethyl Sulfate (DMS) SN​2 AlkylationMediumHighly toxic, carcinogenic, requires quench85–95%Medium
Dimethyl Carbonate (DMC) Alkylation (High Temp)HighGreen, low toxicity, generates CO2​ 80–90%Low
Methyl Iodide ( MeI ) SN​2 AlkylationLowToxic, highly volatile, expensive at scale>90%High

Self-Validating Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) so that the reaction dictates the timeline, not the clock.

SOP A: Controlled Esterification via Acid Chloride (Route A)

Objective: Safely esterify 4,5-difluoro-2-methoxybenzoic acid while controlling the exotherm.

  • Activation: Charge a dry, nitrogen-purged reactor with 4,5-difluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq). Cool the reactor to 0–5 °C.

  • Dosing: Slowly dose Oxalyl Chloride (1.2 eq) over 2 hours. Monitor gas evolution ( CO , CO2​ , HCl ) through a scrubber system.

  • IPC 1 (Activation): Quench a 100 µL aliquot into dry methanol. Analyze via HPLC. Proceed only when the starting acid is < 1.0% area.

  • Concentration: Distill off the DCM and excess Oxalyl Chloride under reduced pressure to yield the crude acid chloride.

  • Reverse Quench: In a separate reactor, chill anhydrous Methanol (10 volumes) to 0 °C. Slowly dose the crude acid chloride into the methanol over 3 hours, maintaining the internal temperature (IT) < 15 °C.

  • IPC 2 (Esterification): Analyze via HPLC. The acid chloride should be undetectable.

  • Workup: Concentrate the mixture, dissolve in Ethyl Acetate, and wash with saturated aqueous NaHCO3​ to remove residual acid. Dry over Na2​SO4​ and concentrate to yield the target ester.

SOP B: Greener Methylation using DMC (Route B)

Objective: Double methylation of 4,5-difluoro-2-hydroxybenzoic acid without toxic DMS.

  • Setup: Charge a pressure-rated reactor (autoclave) with 4,5-difluoro-2-hydroxybenzoic acid (1.0 eq), Dimethyl Carbonate (DMC) (15 volumes), K2​CO3​ (3.0 eq), and Tetrabutylammonium chloride (TBACl) (0.3 eq)[4].

  • Heating: Seal the reactor and heat the suspension to an internal temperature of 130 °C. Note: System pressure will rise due to CO2​ generation and DMC vapor pressure.

  • IPC 1 (Conversion): After 12 hours, carefully cool the reactor to 30 °C, vent the pressure, and sample 100 µL. Dilute with Acetonitrile/Water (1:1) and analyze via HPLC. Proceed to workup only when the mono-methylated intermediate is < 2.0% area.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts ( K2​CO3​ , KCl ). Wash the filter cake with warm Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to afford Methyl 4,5-difluoro-2-methoxybenzoate.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the synthesis of "Methyl 4,5-difluoro-2-methoxybenzoate" against other methods

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Methyl 4,5-difluoro-2-methoxybenzoate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering a rationale for methodological choices and presenting detailed experimental protocols to aid in the selection of the most appropriate synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of Methyl 4,5-difluoro-2-methoxybenzoate can be approached from several distinct starting points, primarily revolving around the late-stage introduction of either the ester or the methoxy functional group. This guide will benchmark three logical and chemically sound approaches:

  • Route 1: Direct Esterification of commercially available 4,5-difluoro-2-methoxybenzoic acid.

  • Route 2: O-Methylation of a Phenolic Precursor , starting from the commercially available 4,5-difluoro-2-hydroxybenzoic acid.

  • Route 3: Multi-step Synthesis from a Simpler Fluorinated Precursor , involving a directed ortho-metalation strategy.

Each route will be evaluated based on criteria such as the number of synthetic steps, availability of starting materials, reaction conditions, potential yields, and safety and environmental considerations.

Route 1: Direct Esterification of 4,5-difluoro-2-methoxybenzoic acid

This is the most straightforward approach, contingent on the commercial availability and cost-effectiveness of the starting carboxylic acid. The core of this route is the Fischer-Speier esterification, a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols.[1][2][3][4]

Scientific Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid) activates the carbonyl group towards nucleophilic attack by the alcohol (methanol in this case). The reaction is an equilibrium process. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, which also serves as the solvent.[1][2]

Experimental Protocol

Objective: To synthesize Methyl 4,5-difluoro-2-methoxybenzoate via Fischer-Speier esterification.

Materials:

  • 4,5-difluoro-2-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-difluoro-2-methoxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq), which acts as both reactant and solvent.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) with gentle swirling.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain pure Methyl 4,5-difluoro-2-methoxybenzoate.

Workflow Diagram

Route 1: Direct Esterification start 4,5-difluoro-2-methoxybenzoic acid esterification Fischer-Speier Esterification start->esterification reagents Methanol (excess) H₂SO₄ (cat.) reagents->esterification workup Aqueous Workup & Extraction esterification->workup purification Purification (Chromatography/Distillation) workup->purification product Methyl 4,5-difluoro-2-methoxybenzoate purification->product

Caption: Workflow for Route 1: Direct Esterification.

Route 2: O-Methylation of a Phenolic Precursor

This two-step approach begins with the esterification of the commercially available 4,5-difluoro-2-hydroxybenzoic acid, followed by the methylation of the phenolic hydroxyl group. This route can be advantageous if the hydroxy-acid precursor is significantly more accessible or less expensive than the methoxy-acid.

Scientific Rationale

Step 1: Esterification. The initial esterification of 4,5-difluoro-2-hydroxybenzoic acid follows the same Fischer-Speier principle as in Route 1. The presence of the free phenolic hydroxyl group generally does not interfere with the acid-catalyzed esterification of the carboxylic acid.

Step 2: O-Methylation. The subsequent O-methylation of the phenolic hydroxyl group is typically achieved via a Williamson ether synthesis.[5] The phenol is first deprotonated with a suitable base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic methyl source, such as dimethyl sulfate, in an Sₙ2 reaction.[6][7] Dimethyl sulfate is a highly effective methylating agent for phenols, offering high yields under relatively mild conditions.[8][9]

Experimental Protocol

Objective: To synthesize Methyl 4,5-difluoro-2-methoxybenzoate starting from 4,5-difluoro-2-hydroxybenzoic acid.

Part A: Synthesis of Methyl 4,5-difluoro-2-hydroxybenzoate

Materials:

  • 4,5-difluoro-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Standard workup and purification reagents (as in Route 1)

Procedure:

  • Follow the Fischer-Speier esterification protocol as described in Route 1, using 4,5-difluoro-2-hydroxybenzoic acid as the starting material. The product of this step is Methyl 4,5-difluoro-2-hydroxybenzoate.

Part B: O-Methylation of Methyl 4,5-difluoro-2-hydroxybenzoate

Materials:

  • Methyl 4,5-difluoro-2-hydroxybenzoate (from Part A)

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,5-difluoro-2-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Add anhydrous acetone or DMF as the solvent.

  • With vigorous stirring, add dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 2-6 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 4,5-difluoro-2-methoxybenzoate.

Workflow Diagram

Route 2: O-Methylation start 4,5-difluoro-2-hydroxybenzoic acid esterification Fischer-Speier Esterification start->esterification intermediate Methyl 4,5-difluoro-2-hydroxybenzoate esterification->intermediate methylation O-Methylation (Williamson Ether Synthesis) intermediate->methylation product Methyl 4,5-difluoro-2-methoxybenzoate methylation->product reagents_ester Methanol, H₂SO₄ reagents_ester->esterification reagents_methyl Dimethyl Sulfate, K₂CO₃ reagents_methyl->methylation

Caption: Workflow for Route 2: O-Methylation of a Phenolic Precursor.

Route 3: Multi-step Synthesis via Directed ortho-Metalation

This route offers a more convergent and potentially more cost-effective approach if the precursors for Routes 1 and 2 are expensive or unavailable. It builds the target molecule from a simpler, more readily available fluorinated starting material, such as 1,2,4-trifluorobenzene.

Scientific Rationale

Step 1: Nucleophilic Aromatic Substitution (SNAr). 1,2,4-trifluorobenzene can undergo SNAr with sodium methoxide to selectively replace the fluorine atom at the 1-position, yielding 2,4,5-trifluoroanisole. The methoxy group is introduced early in this sequence. The SNAr reaction is facilitated by the electron-withdrawing nature of the fluorine atoms on the aromatic ring.[10][11][12]

Step 2: Directed ortho-Metalation (DoM) and Carboxylation. The methoxy group in 2,4,5-trifluoroanisole is a powerful directing group for ortho-lithiation.[13][14][15] Treatment with a strong base like n-butyllithium will selectively deprotonate the carbon atom ortho to the methoxy group (the C6 position). The resulting organolithium species can then be quenched with an electrophile, in this case, carbon dioxide (from dry ice), to install the carboxylic acid group, forming 4,5-difluoro-2-methoxybenzoic acid.[16][17]

Step 3: Esterification. The final step is the Fischer-Speier esterification of the synthesized 4,5-difluoro-2-methoxybenzoic acid, as described in Route 1.

Experimental Protocol

Objective: To synthesize Methyl 4,5-difluoro-2-methoxybenzoate from 1,2,4-trifluorobenzene.

Part A: Synthesis of 2,4,5-Trifluoroanisole

Materials:

  • 1,2,4-trifluorobenzene

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol or DMF

  • Standard workup reagents

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium methoxide (1.1 eq) in anhydrous methanol or DMF.

  • Add 1,2,4-trifluorobenzene (1.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by GC-MS.

  • Cool the reaction, quench with water, and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by distillation to obtain 2,4,5-trifluoroanisole.

Part B: Synthesis of 4,5-difluoro-2-methoxybenzoic acid

Materials:

  • 2,4,5-trifluoroanisole (from Part A)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Standard workup and extraction reagents

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,4,5-trifluoroanisole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature.

  • Quench the reaction by pouring the mixture over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, then acidify with aqueous HCl (e.g., 1 M) to a pH of ~1-2.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4,5-difluoro-2-methoxybenzoic acid.

Part C: Esterification

Procedure:

  • Esterify the 4,5-difluoro-2-methoxybenzoic acid from Part B using the Fischer-Speier protocol described in Route 1 to obtain the final product.

Workflow Diagramdot

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start [label="1,2,4-Trifluorobenzene"]; snar [label="SNAr", fillcolor="#FBBC05", fontcolor="#202124"]; reagents_snar [label="NaOMe, Methanol", shape=ellipse, fillcolor="#FFFFFF"]; intermediate1 [label="2,4,5-Trifluoroanisole"]; dom [label="Directed ortho-Metalation\n& Carboxylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents_dom [label="1. n-BuLi, THF, -78°C\n2. CO₂ (dry ice)", shape=ellipse, fillcolor="#FFFFFF"]; intermediate2 [label="4,5-difluoro-2-methoxybenzoic acid"]; esterification [label="Fischer-Speier\nEsterification", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents_ester [label="Methanol, H₂SO₄", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Methyl 4,5-difluoro-2-methoxybenzoate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> snar; reagents_snar -> snar; snar -> intermediate1; intermediate1 -> dom; reagents_dom -> dom; dom -> intermediate2; intermediate2 -> esterification; reagents_ester -> esterification; esterification -> product; }

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